4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide
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Overview
Description
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is an organic compound that belongs to the class of benzenesulfonamides This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a chloro group and a phenylethynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide typically involves a multi-step process. One common synthetic route includes the following steps:
Preparation of 4-chlorobenzenesulfonyl chloride: This is achieved by reacting 4-chlorobenzenesulfonic acid with thionyl chloride.
Formation of this compound: The 4-chlorobenzenesulfonyl chloride is then reacted with 4-(2-phenylethynyl)aniline in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The phenylethynyl group can participate in coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzenesulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anticancer and antimicrobial agent.
Biological Research: The compound’s ability to inhibit specific enzymes makes it a valuable tool in studying enzyme function and regulation.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules, particularly in the pharmaceutical industry.
Mechanism of Action
The mechanism of action of 4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide involves the inhibition of carbonic anhydrase IX (CA IX). This enzyme is involved in regulating pH in cells and is overexpressed in hypoxic tumor cells. By inhibiting CA IX, the compound disrupts the pH regulation in tumor cells, leading to reduced cell proliferation and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
4-chloro-N-(2-morpholin-4-yl-2-phenyl-ethyl)benzenesulfonamide: This compound also contains a benzenesulfonamide group but with different substituents, leading to variations in its chemical properties and biological activity.
4-chloro-N-(2-((2-(2-furylmethylene)hydrazino)carbonyl)phenyl)benzenesulfonamide: Another similar compound with distinct substituents that affect its reactivity and applications.
Uniqueness
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide is unique due to the presence of the phenylethynyl group, which imparts specific chemical properties and reactivity. This makes it particularly useful in medicinal chemistry for targeting specific enzymes like carbonic anhydrase IX.
Properties
IUPAC Name |
4-chloro-N-[4-(2-phenylethynyl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClNO2S/c21-18-10-14-20(15-11-18)25(23,24)22-19-12-8-17(9-13-19)7-6-16-4-2-1-3-5-16/h1-5,8-15,22H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDRCDMPUEWPMGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CC2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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